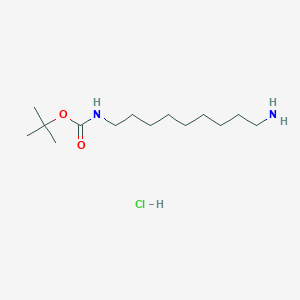

Boc-DANon*HCl

CAS No.: 105612-18-8

Cat. No.: VC11680544

Molecular Formula: C14H31ClN2O2

Molecular Weight: 294.86 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 105612-18-8 |

|---|---|

| Molecular Formula | C14H31ClN2O2 |

| Molecular Weight | 294.86 g/mol |

| IUPAC Name | tert-butyl N-(9-aminononyl)carbamate;hydrochloride |

| Standard InChI | InChI=1S/C14H30N2O2.ClH/c1-14(2,3)18-13(17)16-12-10-8-6-4-5-7-9-11-15;/h4-12,15H2,1-3H3,(H,16,17);1H |

| Standard InChI Key | SMMZYICRMURGPD-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCCCCCCCCCN.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)NCCCCCCCCCN.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Boc-DANon·HCl (CAS 510754-90-2) is a diamine derivative with a linear nonane backbone (C9H18) featuring primary amine groups at both terminals. One amine is protected by a tert-butyloxycarbonyl (Boc) group, while the other remains as a free amine, forming a hydrochloride salt. Its systematic IUPAC name is tert-butyl 9-aminononylcarbamate hydrochloride, and its molecular formula is C14H30N2O2·HCl (molecular weight: 258.4 g/mol for the free base; 294.8 g/mol as the hydrochloride salt) .

Table 1: Key Identifiers of Boc-DANon·HCl

| Property | Value |

|---|---|

| CAS Number | 510754-90-2 |

| Molecular Formula | C14H30N2O2·HCl |

| Molecular Weight | 294.8 g/mol |

| Synonyms | Boc-DANon; N1-Boc-nonane-1,9-diamine; tert-Butyl 9-aminononylcarbamate |

Structural Characteristics

The Boc group (tert-butyloxycarbonyl) serves as a protective moiety for amines, preventing unwanted reactions during synthetic processes . The nine-carbon alkyl chain provides flexibility, making Boc-DANon·HCl suitable for applications requiring spacer molecules, such as in polymer chemistry or drug conjugates. The hydrochloride salt enhances solubility in polar solvents, a critical feature for laboratory handling .

Synthesis and Deprotection Strategies

Synthetic Pathways

Boc-DANon·HCl is typically synthesized via a two-step process:

-

Protection of 1,9-Diaminononane: The primary amine at one terminus reacts with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., aqueous sodium hydroxide or triethylamine), forming the Boc-protected intermediate .

-

Salt Formation: The free amine at the opposite terminus is protonated using hydrochloric acid (HCl) to yield the hydrochloride salt, improving stability and crystallinity .

Deprotection Methods

The Boc group can be selectively removed under mild acidic conditions. Recent advancements highlight oxalyl chloride in methanol as an efficient deprotection agent, achieving >90% yield at room temperature within 1–4 hours . This method minimizes side reactions compared to traditional trifluoroacetic acid (TFA) cleavage, preserving the integrity of acid-sensitive functional groups.

Physicochemical Properties

Thermal and Solubility Profiles

Boc-DANon·HCl exhibits a melting point of 65°C and a predicted boiling point of 365.5°C . Its density is approximately 0.937 g/cm³, and it exists as a pale yellow semi-solid at room temperature. The compound is highly soluble in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) and moderately soluble in methanol or ethanol.

Table 2: Physical Properties of Boc-DANon·HCl

| Property | Value |

|---|---|

| Melting Point | 65°C |

| Boiling Point | 365.5°C (predicted) |

| Density | 0.937 g/cm³ (predicted) |

| Solubility | DMF, DMSO, MeOH, EtOH |

Applications in Scientific Research

Role in Peptide Synthesis

Boc-DANon·HCl serves as a building block in solid-phase peptide synthesis (SPPS). The Boc group protects amines during coupling reactions, while the hydrochloride salt ensures solubility in reaction media. Its nine-carbon spacer is advantageous for constructing long-chain peptides or macrocycles .

Polymer and Dendrimer Design

In polymer chemistry, Boc-DANon·HCl acts as a monomer for synthesizing polyamides or polyurethanes. The diamine structure facilitates crosslinking, enhancing mechanical strength in materials science applications.

Drug Delivery Systems

The compound’s amphiphilic nature enables its use in drug conjugates. For example, the Boc-protected amine can be deprotected post-conjugation to attach targeting ligands, while the hydrochloride salt improves aqueous compatibility .

Comparative Analysis with Related Compounds

Boc-DAOc·HCl (CID 15570021)

Boc-DAOc·HCl (tert-butyl (8-aminooctyl)carbamate hydrochloride) shares structural similarities but features an eight-carbon chain. Shorter chain length reduces hydrophobicity, making it more suitable for applications requiring rapid diffusion (e.g., fluorescent probes) .

Table 3: Boc-DANon·HCl vs. Boc-DAOc·HCl

| Property | Boc-DANon·HCl | Boc-DAOc·HCl |

|---|---|---|

| Chain Length | 9 carbons | 8 carbons |

| Molecular Weight | 294.8 g/mol | 280.83 g/mol |

| Melting Point | 65°C | Not reported |

Unprotected Diamines

Compared to unprotected 1,9-diaminononane, Boc-DANon·HCl offers controlled reactivity. The Boc group enables selective functionalization, reducing side reactions in multi-step syntheses .

Future Directions and Research Gaps

While Boc-DANon·HCl is well-characterized, further studies could explore:

-

Biocompatibility: Assessing toxicity profiles for biomedical applications.

-

Green Chemistry: Developing solvent-free synthesis or depolymerization methods.

-

Hybrid Materials: Investigating its role in metal-organic frameworks (MOFs) or nanoparticles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume